An In-depth Technical Guide to 5-tert-Butyl-m-xylene: Chemical Properties and Structure
An In-depth Technical Guide to 5-tert-Butyl-m-xylene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-tert-Butyl-m-xylene. The information is presented in a structured format to facilitate easy access and comparison of data, including detailed experimental protocols and visual representations of its synthesis.
Chemical Identity and Structure
5-tert-Butyl-m-xylene, also known as 1-tert-butyl-3,5-dimethylbenzene, is an aromatic hydrocarbon belonging to the family of alkylbenzenes.[1] At room temperature, it exists as a colorless liquid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a bulky tert-butyl group and two methyl groups at the meta positions relative to each other.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-tert-butyl-3,5-dimethylbenzene[2] |
| Common Name | 5-tert-Butyl-m-xylene[2] |
| CAS Number | 98-19-1[2] |
| Molecular Formula | C₁₂H₁₈[1] |
| SMILES | CC1=CC(=CC(=C1)C(C)(C)C)C[2] |
| InChI | InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3[2] |
| InChIKey | FZSPYHREEHYLCB-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 5-tert-Butyl-m-xylene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 162.27 g/mol |
| Appearance | Colorless liquid[1] |
| Density | 0.86 g/mL at 20 °C |
| Boiling Point | 207-209 °C[1] |
| Melting Point | -22 °C[1] |
| Flash Point | 68 °C (closed cup) |
| Vapor Pressure | 0.4 hPa at 20 °C[1] |
| Solubility | Insoluble in water |
| Refractive Index | 1.495 (at 20 °C) |
Synthesis of 5-tert-Butyl-m-xylene
The most common method for the synthesis of 5-tert-Butyl-m-xylene is the Friedel-Crafts alkylation of m-xylene (B151644) with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Experimental Protocol: Friedel-Crafts Alkylation
This protocol outlines a general laboratory procedure for the synthesis of 5-tert-Butyl-m-xylene.
Materials:
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m-Xylene
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tert-Butyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Ice bath
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Distillation apparatus
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Separatory funnel
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. To the flask, add m-xylene.
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Cooling: Cool the flask in an ice bath to 0-5 °C.
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Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled m-xylene. The addition should be controlled to maintain the temperature of the reaction mixture.
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Addition of Alkylating Agent: Slowly add tert-butyl chloride to the reaction mixture dropwise using a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C. Hydrogen chloride (HCl) gas will be evolved during the reaction, which should be vented safely in the fume hood.
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Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 2 hours) and then allow it to warm to room temperature, continuing to stir for an additional period (e.g., 1 hour).
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Work-up:
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Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel. Add a small amount of dilute hydrochloric acid to dissolve any remaining aluminum salts.
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Separate the organic layer from the aqueous layer.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess m-xylene by simple distillation.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 5-tert-Butyl-m-xylene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-tert-Butyl-m-xylene via Friedel-Crafts alkylation.
Spectroscopic Data
The structure of 5-tert-Butyl-m-xylene can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals: a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups, and signals for the three aromatic protons. |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the different carbon environments: the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons attached to the aromatic ring, the substituted and unsubstituted aromatic carbons. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as bands corresponding to aromatic C=C stretching and C-H bending. A gas-phase IR spectrum is available in the NIST Chemistry WebBook.[3] |
Safety and Handling
5-tert-Butyl-m-xylene is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
5-tert-Butyl-m-xylene serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the production of musk xylene, a synthetic fragrance, and in the synthesis of certain pharmaceuticals and specialty chemicals.
